molecular formula C9H9I B3040168 3-Iodo-4-methylstyrene CAS No. 165803-90-7

3-Iodo-4-methylstyrene

Cat. No.: B3040168
CAS No.: 165803-90-7
M. Wt: 244.07 g/mol
InChI Key: CTSQKIBZLLPKFS-UHFFFAOYSA-N
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Description

3-Iodo-4-methylstyrene is a yellowish liquid compound belonging to the family of alkene halides. It has the molecular formula C9H9I and a molecular weight of 244.07 g/mol. This compound is characterized by the presence of an iodine atom and a methyl group attached to a styrene backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylstyrene can be synthesized through various methods, including the iodination of 4-methylstyrene. One common approach involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like acetic acid. The reaction typically occurs under mild conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylstyrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Polymerization: It can undergo polymerization reactions to form polystyrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

    Polymerization: Catalysts like hexafluoroisopropanol are used for cationic polymerization.

Major Products:

    Substitution Reactions: Products include various substituted styrenes.

    Coupling Reactions: Products include biaryl compounds.

    Polymerization: Products include polystyrene-based copolymers.

Scientific Research Applications

3-Iodo-4-methylstyrene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceutical intermediates.

    Industry: It is employed in the production of specialty polymers and advanced materials

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylstyrene involves its reactivity towards electrophilic and nucleophilic reagents. In electrophilic aromatic substitution reactions, the iodine atom activates the aromatic ring towards electrophilic attack, facilitating the formation of cationic intermediates. In nucleophilic aromatic substitution reactions, the iodine atom can be displaced by nucleophiles, forming Meisenheimer complexes .

Comparison with Similar Compounds

    4-Methylstyrene: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Bromo-4-methylstyrene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    3-Chloro-4-methylstyrene: Contains a chlorine atom, which also affects its reactivity compared to 3-Iodo-4-methylstyrene.

Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-ethenyl-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQKIBZLLPKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302433
Record name 4-Ethenyl-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-90-7
Record name 4-Ethenyl-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165803-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This aldehyde (1 mmol)was added to a premixed solution of 1.5 mmol of methyl triphenylphosphonium bromide and 1.2 mmol of n-BuLi in 5 mL of THF at 0° C. and this mixture was stirred for 3-6 h at rt and then processed by extraction and chromatography to give 3-iodo-4-methylstyrene.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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